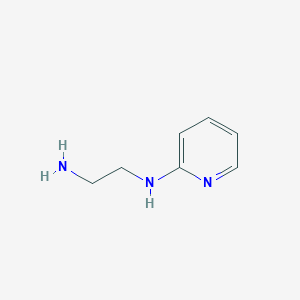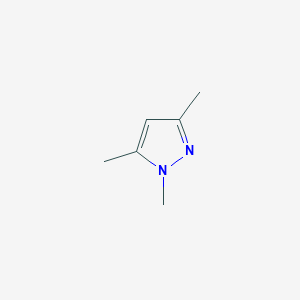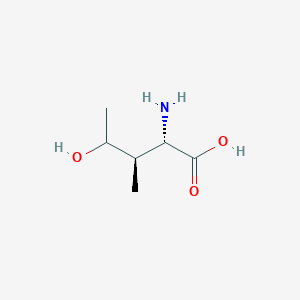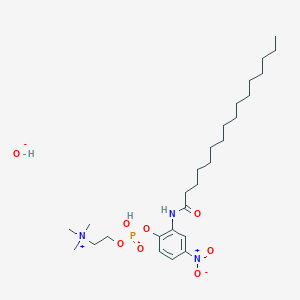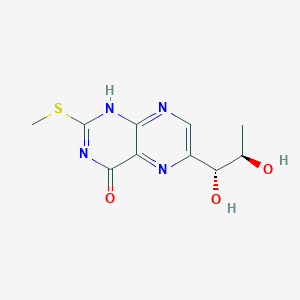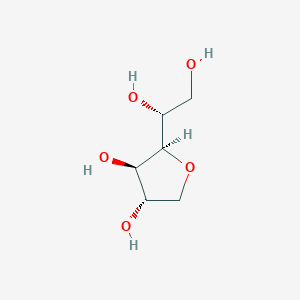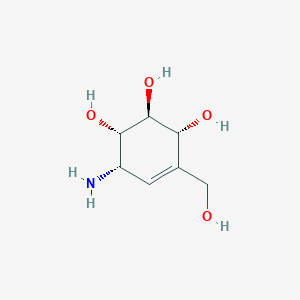
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
描述
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride is a chemical compound with the molecular formula C13H15ClF3NO. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a trifluoromethyl group attached to a benzoyl moiety, which is further linked to a piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
准备方法
The synthesis of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethylbenzoyl chloride and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like dichloromethane or toluene. The reaction mixture is maintained at a specific temperature, usually around room temperature to 50°C.
Reaction Mechanism: The 3-trifluoromethylbenzoyl chloride reacts with piperidine in the presence of a base, such as triethylamine, to form the desired product. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of 4-(3-Trifluoromethylbenzoyl)piperidine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound in its hydrochloride salt form.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and purity.
化学反应分析
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the trifluoromethyl group or the piperidine ring can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis of the compound can be achieved using acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include solvents like methanol, ethanol, and water, as well as catalysts and bases like sodium hydroxide and hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl-substituted compounds on biological systems. It can be used in the development of new pharmaceuticals and agrochemicals.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique chemical properties make it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group imparts lipophilicity to the compound, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride can be compared with other similar compounds, such as:
4-(4-Trifluoromethylbenzoyl)piperidine Hydrochloride: This compound has a similar structure but with the trifluoromethyl group attached to the para position of the benzoyl moiety. It may exhibit different reactivity and properties due to the positional isomerism.
4-(3-Trifluoromethylphenyl)piperidine Hydrochloride: This compound lacks the carbonyl group present in this compound. The absence of the carbonyl group can significantly alter its chemical properties and reactivity.
4-(3-Trifluoromethylbenzoyl)morpholine Hydrochloride: In this compound, the piperidine ring is replaced with a morpholine ring. The presence of the oxygen atom in the morpholine ring can influence its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of the trifluoromethylbenzoyl moiety and the piperidine ring, which imparts distinct chemical properties and reactivity.
属性
IUPAC Name |
piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVRWPFYGBBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612355 | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64670-97-9 | |
| Record name | Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


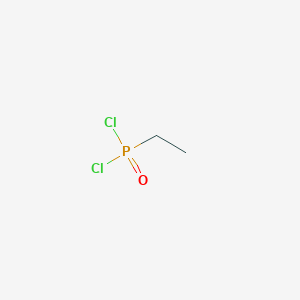
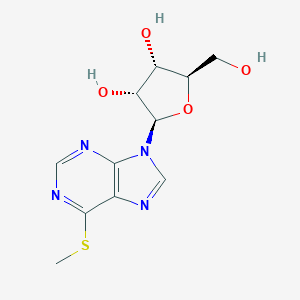
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)
![5,6-Dinitro-1H-benzo[d]imidazole](/img/structure/B15558.png)

